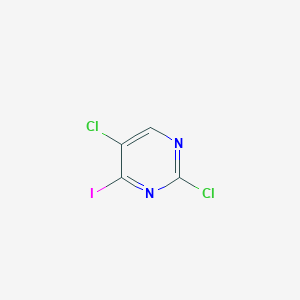
2-bromo-2-cyclopentylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-cyclopentylacetyl chloride is an organic compound with the molecular formula C7H10BrClO and a molecular weight of 225.51 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and an acetyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-bromo-2-cyclopentylacetyl chloride typically involves the reaction of cyclopentylacetic acid with bromine and thionyl chloride . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-2-cyclopentylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromo-2-cyclopentylacetic acid.
Reduction: It can be reduced to 2-cyclopentylacetyl chloride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert it to 2-bromo-2-cyclopentylacetic acid.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-2-cyclopentylacetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-2-cyclopentylacetyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in biological systems, it may react with amino groups in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
2-Bromo-2-cyclopentylacetyl chloride can be compared with other similar compounds, such as:
2-Bromoacetyl chloride: Lacks the cyclopentyl group, making it less sterically hindered and more reactive.
2-Cyclopentylacetyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-2-methylpropionyl chloride: Contains a methyl group instead of a cyclopentyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of a bromine atom and a cyclopentyl group, which imparts specific reactivity and applications in various fields.
Properties
CAS No. |
99644-87-8 |
|---|---|
Molecular Formula |
C7H10BrClO |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



